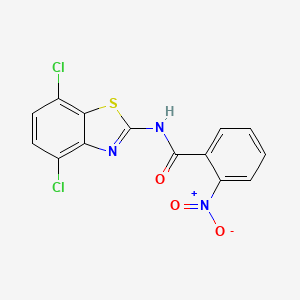

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2N3O3S/c15-8-5-6-9(16)12-11(8)17-14(23-12)18-13(20)7-3-1-2-4-10(7)19(21)22/h1-6H,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICQNKAVNGJOTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves the reaction of 4,7-dichloro-1,3-benzothiazol-2-amine with 2-nitrobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products Formed

Reduction: Formation of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-aminobenzamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives of the benzothiazole moiety.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds, including N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide, exhibit significant antibacterial and antifungal properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antibacterial activity of similar benzothiazole derivatives and found promising results against Staphylococcus aureus and Escherichia coli .

Anti-Cancer Properties

The structural features of this compound suggest potential anti-cancer applications. Benzothiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. A related study reported that certain benzothiazole compounds could inhibit the activity of heat shock protein 90, a chaperone involved in cancer cell proliferation . This inhibition could lead to reduced tumor growth and enhanced sensitivity to chemotherapy.

Materials Science

Optical Materials

this compound has been studied for its potential use in optical applications due to its unique electronic properties. The compound's ability to form stable complexes with metal ions makes it suitable for developing sensors and luminescent materials. Research has shown that similar benzothiazole compounds can be used to create fluorescent sensors for detecting metal ions in solution .

Polymer Additives

In materials science, benzothiazole derivatives are often used as additives in polymer formulations to enhance thermal stability and UV resistance. The incorporation of this compound into polymer matrices can improve their mechanical properties and extend their lifespan under environmental stressors.

Agricultural Chemistry

Pesticidal Activity

The compound has shown potential as a pesticide or herbicide due to its biological activity against various pathogens affecting crops. Studies have indicated that benzothiazole derivatives can act as fungicides by inhibiting fungal growth and spore germination . This application is particularly relevant in sustainable agriculture practices where reducing chemical pesticide usage is a priority.

Case Studies

Mechanism of Action

The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and cell division. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, further contributing to its cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to analogs with modifications in the amide substituent or core structure. Key examples include:

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide

- Substituent : 4-methylbenzamide.

- Molecular Formula : C₁₅H₁₀Cl₂N₂OS.

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

- Substituent : 5-nitrofuran-2-carboxamide.

- Molecular Formula : C₁₂H₅Cl₂N₃O₄S.

- Properties : The nitrofuran group introduces a planar, electron-deficient heterocycle, which may enhance DNA intercalation or redox activity. Nitrofurans are associated with antimicrobial properties .

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide

- Core Structure : Simple thiazole instead of benzothiazole.

- Substituent : 2,4-dichlorobenzamide.

- Biological Activity : Demonstrated anti-inflammatory, analgesic, and antipyretic effects, highlighting the importance of the amide-thiazole linkage .

Triazine Derivatives with Bis-Benzothiazolyl Groups

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Analogs

Biological Activity

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide (CAS No. 912770-07-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Characterized by a benzothiazole moiety and a nitro group, this compound exhibits potential as an anticancer agent and possesses various other pharmacological properties. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features the following structural components:

- Benzothiazole Moiety : Known for its diverse pharmacological properties.

- Nitro Group : Influences the compound's reactivity and biological activity.

The chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H7Cl2N3O3S |

| Mechanism of Action | Inhibition of topoisomerases, induction of apoptosis in cancer cells |

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound inhibits topoisomerases, enzymes critical for DNA replication and cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

- Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components, enhancing cytotoxic effects.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent anticancer activity .

Antibacterial Activity

The compound has shown promising antibacterial properties:

- Mechanism : It disrupts bacterial cell wall synthesis and inhibits growth.

- Tested Strains : Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

- Minimum Inhibitory Concentration (MIC) : Reported MIC values range from 10 to 25 µg/mL against various strains .

Antifungal Activity

This compound has also been evaluated for antifungal properties:

- Efficacy : Demonstrated activity against common fungal pathogens such as Candida albicans.

- Mechanism : Likely involves disruption of fungal cell membrane integrity .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Anticancer Activity :

- Researchers tested the compound on multiple cancer cell lines and observed significant apoptosis induction in HeLa cells through caspase activation pathways.

- Antibacterial Evaluation :

Q & A

Basic Research Questions

Q. What spectroscopic methods are used to confirm the identity of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide?

- Methodological Answer : Identity confirmation typically involves a combination of IR spectroscopy , NMR (¹H/¹³C) , and UV-Vis spectroscopy .

- IR Spectroscopy : Characteristic bands for functional groups (e.g., C=O stretch at ~1682 cm⁻¹ for amides, C-S-C vibrations at ~685 cm⁻¹ for benzothiazole rings) .

- NMR : ¹H NMR identifies proton environments (e.g., aromatic protons, nitro groups), while ¹³C NMR confirms carbon frameworks .

- UV-Vis : Absorbance peaks correlate with conjugated systems (e.g., nitrobenzamide and benzothiazole moieties) .

Q. How is the purity of this compound assessed during synthesis?

- Methodological Answer : Purity is evaluated via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

- TLC : Silica gel GF254 plates with solvent systems (e.g., ethyl acetate/hexane) to monitor reaction progress and isolate impurities .

- HPLC : Reverse-phase columns (C18) with UV detection validate purity >95% using retention time comparisons against standards .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : The compound is synthesized via amide coupling between 4,7-dichloro-1,3-benzothiazol-2-amine and 2-nitrobenzoyl chloride.

- Procedure : React equimolar amounts in pyridine or ethanol with catalytic acetic acid under reflux. Purify via recrystallization (e.g., methanol) or column chromatography .

Advanced Research Questions

Q. How can the linearity and precision of a UV-Vis method for quantifying this compound be validated?

- Methodological Answer : Validation follows ICH guidelines :

- Linearity : Prepare standard solutions (e.g., 5–100 µg/mL). Use least-squares regression (e.g., y = 0.9999x + 0.1393, r = 0.9999) to confirm linear response .

- Precision : Perform intra-day and inter-day analyses (n=6) with relative standard deviation (RSD) ≤2% .

- Accuracy : Spike recovery tests (e.g., 98–102%) using standard additions .

Q. What electrochemical techniques elucidate the redox behavior of this compound?

- Methodological Answer : Cyclic voltammetry (CV) and density functional theory (DFT) are used:

- CV : Measures reduction potentials (e.g., nitro group reduction at -0.8 V vs. Ag/AgCl) and oxidation of benzothiazole moieties. Substituents like Cl atoms alter electron-withdrawing effects, shifting redox potentials .

- DFT : Computes frontier molecular orbitals (HOMO/LUMO) to predict reactivity and correlate with experimental data .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer : Key challenges include:

- Solubility : Optimize solvent systems (e.g., methanol/water gradients) to grow single crystals. Poor solubility in polar solvents may require slow evaporation .

- Hydrogen Bonding : Intermolecular H-bonds (e.g., N–H⋯N) stabilize crystal packing. Use SHELX programs for refinement, leveraging high-resolution data to resolve disorder .

Q. How does the nitro group influence the compound’s interaction with biological targets?

- Methodological Answer : The nitro group enhances electron-deficient character , promoting interactions with enzyme active sites.

- Enzyme Inhibition : Nitro reduction generates reactive intermediates (e.g., nitro radicals) that inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms .

- Antimicrobial Activity : Structural analogs (e.g., nitazoxanide) show efficacy against protozoa by disrupting metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.